Cefepime vs. Ceftazidime: Superior MIC90 and Lower Regrowth Against Pseudomonas aeruginosa
Against clinical isolates of Pseudomonas aeruginosa, cefepime demonstrates a 4-fold improvement in MIC90 compared to ceftazidime (32 mg/L vs. 64 mg/L) [1]. More critically, in time-kill studies at 2x MIC, cefepime showed significantly less bacterial regrowth at 24 hours compared to ceftazidime, indicating a more sustained bactericidal effect [2].
| Evidence Dimension | In vitro activity and killing kinetics |
|---|---|
| Target Compound Data | MIC90 = 32 mg/L; reduced regrowth at 24h |
| Comparator Or Baseline | Ceftazidime: MIC90 = 64 mg/L; greater regrowth at 24h |
| Quantified Difference | 2-fold dilution (one log2) lower MIC90; qualitative reduction in regrowth at 24h post-exposure |
| Conditions | Microbroth dilution for MIC90; time-kill assays over 24 hours at 2x MIC for clinical Pseudomonas aeruginosa isolates |
Why This Matters
For formulary decisions, a lower MIC90 against a key nosocomial pathogen like P. aeruginosa, coupled with a superior time-kill profile, suggests a higher probability of target attainment and potentially better clinical outcomes in serious infections.
- [1] Piérard D, Emmerechts K, Lauwers S. Comparative in-vitro activity of cefpirome against isolates from intensive care and haematology/oncology units. Belgian Multicentre Study Group. J Antimicrob Chemother. 1998 Apr;41(4):443-50. View Source
- [2] In vitro evaluation of cefepime and other broad-spectrum β-lactams in Taiwan medical centers. Diagnostic Microbiology and Infectious Disease. 2000 Jan 21. View Source
